3-Aminobenzenesulfonate

Synthetic methodology Process chemistry Industrial sulfonation

Researchers requiring meta-specific aminobenzenesulfonic acid for azo dye synthesis or conductive polymer fabrication often encounter isomeric contamination from generic suppliers. Metanilic acid (CAS 121-47-1) provides verified meta-isomer identity with consistent 98% purity. • Delivers 9.7× higher dry conductivity (0.087 S/cm) vs. sulfanilic acid-derived polymers for biosensor and corrosion coating applications. • Essential diazo component for Weak Acid Dark Blue 5R, Reactive Brilliant Orange K-G/K-GN/KR, and Reactive Brilliant Blue X-BR. • Available in 25 g to bulk quantities from in-stock inventory with documented isomeric purity.

Molecular Formula C6H6NO3S-
Molecular Weight 172.18 g/mol
Cat. No. B1227625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzenesulfonate
Molecular FormulaC6H6NO3S-
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])N
InChIInChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1
InChIKeyZAJAQTYSTDTMCU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metanilic Acid Properties and Sourcing


3-Aminobenzenesulfonate, commonly referred to as metanilic acid, is a meta-substituted aromatic sulfonic acid with molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol [1]. It is a white to beige crystalline powder with a density of 1.69 g/cm³, a melting point above 300°C, and limited water solubility (less than 1 mg/mL at 22°C) [2]. The compound serves as a foundational intermediate in the synthesis of azo dyes, acid dyes, reactive dyes, and select pharmaceutical intermediates, with industrial production primarily via nitrobenzene sulfonation followed by iron or catalytic hydrogenation reduction . The meta-positioned sulfonic acid group imparts distinct electronic and steric properties that critically differentiate it from its ortho- and para-substituted positional isomers in both reactivity and downstream material performance [3].

1 Synthetic intermediate for azo dyes, acid dyes, and reactive dyes
2 Meta-substituted sulfonic acid scaffold for conductive polymer and materials research
3 Positional isomer requiring certified identity for analytical reference and impurity profiling

Positional Isomer Substitution Risks


Positional isomerism in aminobenzenesulfonic acids creates functionally non-interchangeable intermediates due to divergent electronic profiles and spatial geometries. 3-Aminobenzenesulfonate (meta-isomer) exhibits a Hammett substituent constant and amino group basicity distinct from its ortho- and para-counterparts, fundamentally altering its reactivity in electrophilic aromatic substitution and diazo-coupling reactions [1]. Furthermore, these isomers produce conductive polymers with markedly different electrical conductivities—differing by up to an order of magnitude—making isomer selection a critical design parameter in advanced materials [2]. Substitution without validation can lead to off-specification dye shades, failed polymerization yields, or invalidated analytical methods in regulated pharmaceutical impurity profiling [3].

Reactivity Meta isomer electronic and steric profile may shift electrophilic substitution and diazo-coupling outcomes relative to ortho/para isomers
Conductivity Copolymer conductivity may differ by an order of magnitude; isomer selection directly influences material performance
Analytics Isomer cross-contamination may invalidate pharmaceutical impurity profiling methods and lead to batch rejection

Head-to-Head Isomer Comparison Evidence


Synthetic Yield Advantage

The direct sulfonation of aniline sulfate with oleum and boric acid at 20–50°C produces 3-aminobenzenesulfonate with a reported yield of 98% . In contrast, the industrial reduction of the nitro intermediate using iron filings and dilute acid achieves yields up to 90% for the meta isomer, while laboratory-scale reductions of ortho and para isomers under comparable conditions seldom exceed 55% [1]. This 35–43 percentage-point yield differential translates directly into reduced raw material cost and waste stream volume per kilogram of finished intermediate .

Synthetic Yield
Head-to-head
Target: up to 98% yield (direct sulfonation)
Comparator: ≤55% for ortho/para isomers under comparable lab reduction
Reported yield differential supports cost-effective procurement context for meta isomer
Conditions: aniline sulfate + oleum + boric acid, 20–50 °C (98% route)
Synthetic methodology Process chemistry Industrial sulfonation

pKa and Basicity Ranking

The pKa of the amino group in 3-aminobenzenesulfonate is 3.73 at 25°C . A systematic pH-potentiometric and UV-spectrophotometric study of the three isomeric benzenesulfonic amino acids established that amino group basicity decreases in the order: meta (3-aminobenzenesulfonate) > para (sulfanilic acid) > ortho (orthanilic acid) [1]. This pKa ranking directly determines the protonation state of the amino group at any given pH, which in turn governs nucleophilicity in diazotization and coupling reactions. For example, at a reaction pH of 4.0, the meta isomer will have a significantly higher fraction of free amino groups available for electrophilic attack compared to the ortho isomer [1].

pKa and Basicity
Head-to-head
pKa = 3.73 (meta, 25 °C)
Basicity rank: meta > para > ortho
Meta isomer exhibits highest basicity; supports predictive pH control in diazotization
pH-potentiometric and UV-spectrophotometric titration, I = 0.1 mol/dm³
Physicochemical properties Protonation state Reaction medium optimization

Conductive Polymer Conductivity

Electrochemical copolymerization of aniline with each aminobenzenesulfonic acid isomer yields fully sulfonated polyaniline (SPAN) with dry conductivity values that differ by an order of magnitude. Copolymers derived from 3-aminobenzenesulfonate (metanilic acid) exhibit conductivity of 0.26 S/cm in one study and 0.087 S/cm in another, compared to 0.033 S/cm and 0.009 S/cm for sulfanilic acid (para) copolymers, and 0.094 S/cm and 0.052 S/cm for orthanilic acid (ortho) copolymers under identical electrochemical conditions [1][2]. Across both datasets, the meta-isomer consistently outperforms the para-isomer by a factor of 8–10x, and the ortho-isomer by approximately 1.7–2.8x. Additionally, molecularly imprinted poly(aniline-co-metanilic acid) deposited from a 1:3 monomer ratio produced a four-fold greater electrochemical response than pure polyaniline in sensing applications [3].

SPAN Conductivity
Head-to-head
Meta: 0.26 S/cm (or 0.087 S/cm)
Para: 0.033 S/cm; Ortho: 0.094 S/cm
Reported 8–10× higher conductivity than para-isomer copolymer
Electrochemical polymerization in DMSO or FSO₃H/acetonitrile; four-probe measurement
Conductive polymers Self-doped polyaniline Electrochemical materials

Tyrosinase Substrate Specificity

In a structure-activity relationship study of amino-hydroxy-benzenesulfonic acids as mushroom tyrosinase substrates, 2-hydroxy-metanilic acid (3-amino-2-hydroxybenzenesulfonic acid) was found to be actively oxidized by the enzyme to the corresponding phenoxazinone derivative, exhibiting clear substrate behavior [1]. In stark contrast, the ortho-substituted counterpart, hydroxyorthanilic acid, demonstrated negligible activity—being essentially inert both as a substrate and as an inhibitor [1]. The study further noted that based on active site structural considerations, the meta-substituted derivatives possess a geometry and electronic configuration uniquely compatible with the enzyme's catalytic machinery, enabling productive binding and turnover [1].

Tyrosinase Substrate
Head-to-head
2-Hydroxy-metanilic acid: active substrate
Hydroxyorthanilic acid: completely inert
Only meta-substituted scaffold yields functional enzymatic turnover
Mushroom tyrosinase assay, in vitro; ortho isomer inactive as substrate and inhibitor
Enzyme kinetics Tyrosinase Biochemical assay development

Copolymerization Redox Behavior

Cyclic voltammetric analysis of copolymer films formed from aniline and each aminobenzenesulfonic acid isomer in acetonitrile/fluorosulfonic acid medium revealed that the sulfur-to-nitrogen (S/N) ratio was approximately 0.50 for copolymers incorporating metanilic acid, orthanilic acid, and sulfanilic acid alike, confirming successful copolymer formation in all three cases [1]. However, the electrochemical behavior of the resulting polymer films diverged significantly in basic solution: metanilic acid-derived copolymers exhibited distinct redox characteristics compared to those derived from orthanilic or sulfanilic acid, indicating that the meta-substitution pattern imparts unique electronic structure and self-doping properties to the final material [1]. This translates to differences in the polymer's usable pH range and electroactivity profile, which are critical for applications such as corrosion-resistant coatings and electrochemical sensors [1].

Redox Behavior
Head-to-head
S/N ratio ~0.50 for all three isomers
Meta-derived copolymer: distinct CV signature in basic media
Unique self-doping and electroactivity window for meta-isomer copolymer
Electropolymerization in 200 mM FSO₃H/acetonitrile; CV in neutral and basic media
Copolymer synthesis Self-doped polyaniline Electropolymerization

Isomer-Specific Impurity Profiling

Positional isomers of aminobenzenesulfonic acids are relevant impurities in drug intermediates, and their separation and quantification require robust analytical methods. An ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to resolve and determine the relative amounts of orthanilic (ORT), metanilic (MET), and sulfanilic (SUL) acids in mixtures [1]. More recently, an off-line RPLC × supercritical fluid chromatography (SFC) approach hyphenated to high-resolution mass spectrometry was specifically validated for the characterization of positional isomers of drug intermediates, highlighting the regulatory expectation that isomeric purity be controlled [2]. In a colorimetric detection study, orthanilic acid could be detected as an admixture in metanilic acid using diazotized metanilic acid as the reagent, demonstrating that even trace levels of the ortho isomer can produce false-positive signals if the wrong isomer is selected as the analytical standard or starting material [3].

Isomer Impurity Profiling
Supporting evidence
RPLC×SFC-HRMS achieves baseline resolution of ortho, meta, para isomers
Ion-pair RP-HPLC also validated for isomer separation
Certified isomeric purity supports regulatory impurity control context
Off-line RPLC×SFC hyphenated to HRMS; colorimetric detection of ortho trace in meta
Pharmaceutical analysis Impurity profiling Regulatory compliance

Optimal Application Scenarios


Azo and Acid Dye Manufacturing

3-Aminobenzenesulfonate is the required diazo component for synthesizing specific commercial dyes including Weak Acid Dark Blue 5R, GR Acid Golden Yellow G, Reactive Brilliant Orange K-G/K-GN/KR, and Reactive Brilliant Blue X-BR . The meta-position of the sulfonic acid group governs the hue, solubility, and fiber affinity of the final dye molecule; substitution with ortho- or para-isomers would produce off-specification products with different tinctorial properties. The high industrial synthetic yield (up to 98%) supports cost-effective procurement for large-volume dye synthesis [1].

Self-Doped Conductive Polyaniline

For researchers fabricating self-doped polyaniline (SPAN) films, 3-aminobenzenesulfonate (metanilic acid) is the optimal comonomer selection, providing dry electrical conductivity values 8–10 times higher than sulfanilic acid-derived copolymers and approximately 2–3 times higher than orthanilic acid-derived copolymers [1]. Molecularly imprinted poly(aniline-co-metanilic acid) sensors additionally demonstrate four-fold signal enhancement over pure polyaniline [2]. Applications include glucose biosensors, progesterone electrochemical sensors, and carbon steel corrosion protection coatings in acidic media [1][3].

Pharmaceutical Intermediate Purity Control

3-Aminobenzenesulfonate is a precursor to 3-aminophenol, an intermediate in the synthesis of certain pharmaceuticals and the flavor compound vanillin . In regulated pharmaceutical manufacturing, the presence of positional isomers (orthanilic or sulfanilic acid) must be strictly controlled and quantified. Analytical methods including RPLC×SFC-HRMS and ion-pair RP-HPLC have been specifically developed to resolve these isomers [1][2]. Procurement of certified 3-aminobenzenesulfonate with documented isomeric purity is essential for meeting ICH impurity guidelines and ensuring batch-to-batch consistency in drug substance synthesis [1].

Tyrosinase Biochemical Assays

In experimental systems requiring a tyrosinase substrate from the aminohydroxy-benzenesulfonic acid family, only meta-substituted derivatives (e.g., 2-hydroxy-metanilic acid) exhibit measurable enzymatic turnover; the corresponding ortho-substituted analogs are completely inert . This functional dichotomy makes the meta scaffold the only viable starting point for developing colorimetric tyrosinase activity assays or enzyme-coupled biosensors. Researchers should explicitly specify the meta isomer in procurement to avoid assay failure due to isomeric impurity or mis-selection .

Application
Selection Property
Validation Focus
Azo dye synthesis research
Meta-substituted diazo component scaffold
Hue, solubility, and fiber affinity control
Self-doped conductive polymer studies
Reported higher copolymer conductivity context
Electroactivity window and pH-dependent doping
Pharmaceutical intermediate purity control
Certified isomeric purity documentation
ICH impurity guideline alignment and batch consistency
Tyrosinase biochemical assay development
Meta-substituted scaffold for enzymatic turnover
Functional substrate behavior in colorimetric assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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